N-(3-Chloro-4-methylphenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a cyano group, and a sulfanylacetamide moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano group, and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include chlorinating agents, nitriles, and thiol compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could result in various derivatives with different functional groups.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chloro-4-methylphenyl)-2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]acetamide
- **N-(3-chloro-4-methylphenyl)-2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]thioacetamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-((3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
444153-50-8 |
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Molecular Formula |
C28H22ClN3OS |
Molecular Weight |
484g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H22ClN3OS/c1-18-8-11-21(12-9-18)26-15-23(20-6-4-3-5-7-20)24(16-30)28(32-26)34-17-27(33)31-22-13-10-19(2)25(29)14-22/h3-15H,17H2,1-2H3,(H,31,33) |
InChI Key |
WCGZBGPAWMTZLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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